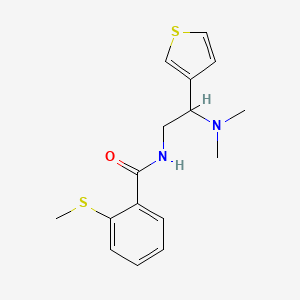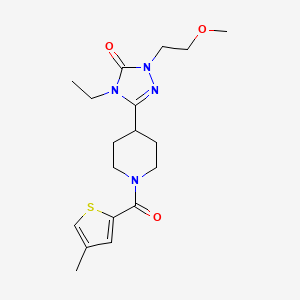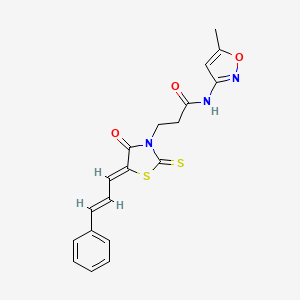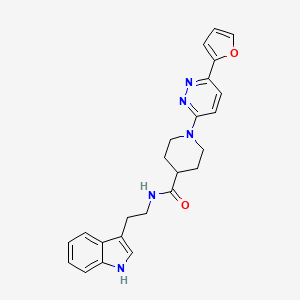
2-((4-amino-5-(thiophen-2-ylsulfonyl)pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would contain a pyrimidine ring attached to a thiophene ring via a sulfur atom, with additional functional groups attached to various positions on these rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amine group might be involved in acid-base reactions, while the sulfone group could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of an amine group might make it a base, and the presence of polar groups like sulfone and acetamide could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation of Related Compounds
Studies have focused on synthesizing and evaluating the pharmacological potential of compounds structurally related to 2-((4-amino-5-(thiophen-2-ylsulfonyl)pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide. For example, compounds with similar structures have been investigated for their potential as glutaminase inhibitors, showing promise in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012). These findings underline the relevance of such compounds in cancer research, particularly in targeting metabolic pathways specific to cancer cells.
Antiasthma and Antiinflammatory Applications
Another research avenue explores the antiasthma potential of triazolo[1,5-c]pyrimidines, a structural class related to the query compound. The ability of these compounds to inhibit mediator release suggests potential applications in treating asthma and possibly other inflammatory conditions (Medwid et al., 1990).
Antimicrobial and Antiinflammatory Activities
Compounds containing the thiophen-2-ylsulfonyl pyrimidin moiety have been synthesized and evaluated for their antimicrobial and antiinflammatory activities. Such studies contribute to understanding the structural requisites for bioactivity, paving the way for the development of new therapeutic agents (Nunna et al., 2014).
Anticonvulsant Potential
Research into the synthesis and pharmacological evaluation of pyrimidine derivatives, including those related to the query compound, has shown moderate anticonvulsant activity. This highlights the potential for developing new treatments for epilepsy and related disorders (Severina et al., 2020).
Antitubercular and Antimicrobial Activities
The synthetic versatility of compounds similar to this compound allows for the exploration of their antimicrobial and antitubercular activities. This line of research is critical for addressing the global challenge of infectious diseases resistant to current treatments (Chandrashekaraiah et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-ethyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c1-2-22(13-7-4-3-5-8-13)15(23)12-27-18-20-11-14(17(19)21-18)28(24,25)16-9-6-10-26-16/h3-11H,2,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPESIEUPLGUVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid](/img/structure/B2825161.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2825166.png)
![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2825167.png)
![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)

![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2825172.png)


![3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825176.png)


![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2825179.png)